1'-(3-(phenylthio)propanoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one
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Overview
Description
1’-(3-(Phenylthio)propanoyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one is a complex organic compound characterized by its unique spiro structure, which integrates an isobenzofuran moiety with a piperidinone ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.
Preparation Methods
The synthesis of 1’-(3-(phenylthio)propanoyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isobenzofuran Moiety: This step involves the cyclization of a suitable precursor to form the isobenzofuran ring.
Spirocyclization: The isobenzofuran intermediate undergoes spirocyclization with a piperidinone derivative to form the spiro compound.
Introduction of the Phenylthio Group: The final step involves the addition of the phenylthio group to the propanoyl side chain through a nucleophilic substitution reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1’-(3-(Phenylthio)propanoyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., thiols, amines).
Scientific Research Applications
1’-(3-(Phenylthio)propanoyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one has a wide range of applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and neurodegenerative diseases.
Biological Research: It is used as a probe to study various biological pathways and molecular interactions.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism by which 1’-(3-(phenylthio)propanoyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s spiro structure allows it to fit into unique binding sites, modulating the activity of its targets and influencing cellular processes.
Comparison with Similar Compounds
When compared to similar compounds, 1’-(3-(phenylthio)propanoyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one stands out due to its unique spiro configuration and the presence of the phenylthio group. Similar compounds include:
1,3-Diphenyl-3-(phenylthio)propan-1-one: Known for its cytotoxic effects on cancer cells.
3-(1-(3-(phenylthio)propanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one: Another compound with a similar core structure but different functional groups.
These comparisons highlight the distinct chemical and biological properties of 1’-(3-(phenylthio)propanoyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one, making it a compound of significant interest in various research domains.
Properties
IUPAC Name |
1'-(3-phenylsulfanylpropanoyl)spiro[2-benzofuran-3,3'-piperidine]-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3S/c23-19(11-14-26-16-7-2-1-3-8-16)22-13-6-12-21(15-22)18-10-5-4-9-17(18)20(24)25-21/h1-5,7-10H,6,11-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGKOSZLEHQLKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C1)C(=O)CCSC3=CC=CC=C3)C4=CC=CC=C4C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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